
(4-benzylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone
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Overview
Description
10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE is a complex organic compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistaminic agents. The incorporation of the benzylpiperidine moiety into the phenothiazine structure potentially enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE typically involves multi-step organic reactions. One common method starts with the preparation of 4-benzylpiperidine-1-carbonyl chloride, which is then reacted with phenothiazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Antipsychotic Properties
The compound has been studied for its potential antipsychotic effects due to its structural similarity to known antipsychotic agents. Phenothiazines are a well-established class of antipsychotics, and derivatives like (4-benzylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone may enhance dopaminergic activity while minimizing side effects associated with traditional therapies.
Case Study : Research has indicated that phenothiazine derivatives can modulate dopamine receptor activity, which is crucial for treating schizophrenia and other psychotic disorders. The specific compound's efficacy is still under investigation, but preliminary studies suggest promising results in animal models.
Anti-cancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in oncology.
Data Table: Cytotoxicity Studies
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
BT-474 | 0.99 ± 0.01 | Tubulin polymerization inhibition |
HeLa | TBD | Induction of apoptosis via cell cycle arrest |
MCF-7 | TBD | Potentially via mitochondrial pathways |
Source : Studies on related compounds have shown that they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines .
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties. The piperidine structure contributes to its ability to interact with microbial membranes, potentially leading to effective treatments against bacterial and fungal infections.
Case Study : A study involving the synthesis of similar piperidine derivatives demonstrated significant antimicrobial activity against pathogens such as Xanthomonas axonopodis and Fusarium solani. These findings suggest that this compound could be effective against resistant strains of bacteria and fungi .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of compounds containing piperidine and phenothiazine moieties. The potential to protect neuronal cells from oxidative stress and neuroinflammation makes this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Table: Neuroprotective Studies
Model | Effect Observed | Reference |
---|---|---|
In vitro neuronal cells | Reduced oxidative stress markers | TBD |
Animal models | Improved cognitive function | TBD |
Mechanism of Action
The mechanism of action of 10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes. For example, phenothiazines are known to interact with dopamine receptors, which play a crucial role in the regulation of mood and behavior .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Promethazine: A phenothiazine derivative used as an antihistaminic agent.
Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
10-(4-BENZYLPIPERIDINE-1-CARBONYL)-10H-PHENOTHIAZINE is unique due to the presence of the benzylpiperidine moiety, which may enhance its pharmacological properties compared to other phenothiazine derivatives. This structural modification can potentially lead to improved efficacy and reduced side effects in therapeutic applications .
Biological Activity
The compound (4-benzylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone, also known by its chemical identifiers such as CID 44435200, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H19NOS
- Molecular Weight : 345.5 g/mol
- IUPAC Name : 1-(10H-phenothiazin-10-yl)-4-benzylpiperidin-1-one
- Chemical Structure :
- The compound features a piperidine ring substituted with a benzyl group and a phenothiazine moiety, which are known for their diverse biological activities.
Antipsychotic Activity
Research indicates that phenothiazine derivatives exhibit antipsychotic properties due to their antagonistic effects on dopamine receptors. The incorporation of the piperidine structure may enhance the binding affinity to these receptors, potentially leading to improved therapeutic outcomes in treating schizophrenia and other psychotic disorders.
Neuroprotective Effects
Studies have suggested that compounds similar to this compound may exert neuroprotective effects through the modulation of neurotransmitter systems. For instance, they may influence glutamate pathways, which are crucial in neurodegenerative diseases such as Alzheimer's disease .
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Dopamine Receptor Antagonism : The compound likely acts as an antagonist at D2 dopamine receptors, which is a common mechanism for antipsychotic drugs.
- Serotonin Receptor Modulation : It may also interact with serotonin receptors (5HT2A), contributing to its mood-stabilizing effects.
- Cholinergic System Interaction : The piperidine component suggests potential interactions with cholinergic pathways, which could play a role in cognitive enhancement.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing (4-benzylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of phenothiazine derivatives often involves coupling reactions between substituted piperidines and phenothiazine cores. For example, a modified procedure from phenothiazine-acetic acid synthesis (e.g., refluxing with potassium hydroxide in ethanol-water mixtures, followed by acidification and recrystallization) can be adapted . Optimization should focus on solvent choice (e.g., ethanol for solubility), stoichiometric ratios (e.g., 1:3 molar ratio of substrate to base), and reaction monitoring via TLC. Yield improvements may require temperature adjustments (e.g., 25°C vs. elevated temperatures) or catalyst screening.
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying piperidine-phenothiazine spatial arrangements. Low-temperature measurements (e.g., 100 K) enhance resolution for phenothiazine derivatives .
- Spectroscopy : Combine 1H/13C NMR (to confirm benzyl and piperidine substituents), FT-IR (for ketone C=O stretching ~1650–1750 cm−1), and HRMS (for molecular ion validation). For purity, HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) is recommended .
Advanced Research Questions
Q. How can computational modeling predict the biological or pharmacological interactions of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., CNS receptors due to phenothiazine’s neuroactive history). Parameterize the ligand’s charge distribution using DFT calculations (B3LYP/6-31G* basis set).
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the benzylpiperidine-phenothiazine conformation. Validate against experimental data (e.g., crystallographic B-factors) .
Q. What experimental strategies can resolve contradictions in reported antioxidant or receptor-binding data for this compound?
- Methodological Answer :
- Dose-response studies : Systematically vary concentrations (e.g., 1–100 µM) in antioxidant assays (e.g., DPPH radical scavenging) to identify non-linear effects.
- Control experiments : Include reference standards (e.g., ascorbic acid) and assess solvent interference (e.g., DMSO vs. ethanol).
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to differentiate assay variability from true biological effects. Cross-reference with environmental stability data (e.g., degradation under light/heat) .
Q. How can the environmental fate and ecological risks of this compound be assessed in long-term studies?
- Methodological Answer :
- Partitioning studies : Measure logP (octanol-water) to predict bioaccumulation. Use HPLC-MS/MS to track abiotic degradation products in simulated sunlight or microbial-rich media.
- Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna). Align with frameworks like INCHEMBIOL, which integrates physicochemical properties and ecosystem-level impacts .
Q. Theoretical and Methodological Frameworks
- Guiding Principle : Link research to neuropharmacological theories (e.g., dopamine receptor antagonism for phenothiazines) or antioxidant mechanistic models (e.g., radical scavenging via electron donation) .
- Contradiction Analysis : Apply evidence hierarchy (e.g., prioritize in vitro over in silico data) and replicate studies under standardized conditions (e.g., ISO guidelines) .
Properties
Molecular Formula |
C25H24N2OS |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C25H24N2OS/c28-25(26-16-14-20(15-17-26)18-19-8-2-1-3-9-19)27-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)27/h1-13,20H,14-18H2 |
InChI Key |
NULGAUVYLVFLMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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